1-Methylnicotinamide-d4 (iodide)
Description
Significance of Stable Isotope Labeling in Biomedical Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. Common isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acs.orgyoutube.com This substitution creates a molecule that is chemically identical to the original but has a slightly higher mass. This mass difference can be detected by analytical instruments like mass spectrometers, allowing researchers to trace the labeled molecule through complex biological systems. nih.gov
The applications of stable isotope labeling in biomedical research are vast and impactful. They are crucial for:
Metabolite Identification: Differentiating between endogenously produced metabolites and those introduced exogenously. nih.govacs.org
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. acs.orgacs.org
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and understanding how metabolic pathways are regulated. nih.gov
Quantitative Analysis: Using the labeled compound as an internal standard for the accurate measurement of the non-labeled compound in biological samples. nih.gov
Overview of 1-Methylnicotinamide (B1211872) (1-MNA) as a Biological Metabolite
1-Methylnicotinamide (1-MNA) is a naturally occurring compound produced in the liver from the metabolism of nicotinamide (B372718). wikipedia.orgwikiwand.com Initially considered an inactive metabolite, recent research has revealed its diverse biological activities. nih.govnih.gov 1-MNA is now recognized for its roles in:
Cardiovascular Health: It has demonstrated anti-thrombotic and anti-inflammatory properties. nih.govnih.govpatsnap.com
Metabolic Regulation: It acts as a signaling molecule in skeletal muscle, coordinating energy metabolism. nih.gov
Immune Response: It can modulate the function of T cells within the tumor microenvironment. nih.gov
Given its emerging importance in various physiological and pathological processes, including its potential role in the pathogenesis of Parkinson's disease, the study of 1-MNA's metabolism and function is of significant scientific interest. patsnap.comnih.gov
Rationale for Deuterated Analogs in Mechanistic Studies
The use of deuterated analogs like 1-Methylnicotinamide-d4 (iodide) is particularly valuable for mechanistic studies. acs.org Deuterium is an isotope of hydrogen. Replacing hydrogen with deuterium can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the C-D bond is slower than that of the C-H bond. nih.gov This effect can be exploited to:
Elucidate Reaction Mechanisms: By observing how deuteration affects reaction rates, researchers can deduce the step-by-step process of a metabolic conversion. nih.gov
Identify Sites of Metabolism: If a metabolic process involves the cleavage of a C-H bond, replacing that hydrogen with deuterium will slow down the reaction, pinpointing the site of enzymatic action. nih.gov
Improve Drug Properties: In drug development, selective deuteration can be used to slow down metabolic inactivation of a drug, potentially improving its pharmacokinetic profile. mdpi.com
1-Methylnicotinamide-d4 (iodide) serves as a crucial tool for researchers studying the intricate roles of 1-MNA, enabling precise quantification and deeper understanding of its metabolic fate and biological functions. medchemexpress.comnih.govnih.gov
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇H₅D₄IN₂O |
| Molecular Weight | 268.00 g/mol |
| Form | Solid |
| Color | White |
| Purity | 98+% |
| Unlabeled CAS Number | 3106-60-3 |
This data is based on information from A Chemtek. achemtek.com
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
2,4,5,6-tetradeuterio-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D; |
InChI Key |
IWEIZMCTGMHCRE-QZFMBAIXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])C)[2H])C(=O)N)[2H].[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origin of Product |
United States |
Chemical Synthesis and Deuteration Strategies
Methodologies for Deuterium (B1214612) Incorporation into the 1-Methylnicotinamide (B1211872) Core
The primary method for introducing deuterium into the 1-methylnicotinamide structure is through the use of isotopically labeled starting materials. This ensures precise placement of the deuterium atoms.
The most direct route to 1-Methylnicotinamide-d4 involves the methylation of a deuterated nicotinamide (B372718) precursor. The synthesis can be logically approached by reacting Nicotinamide-d4 with a deuterated methylating agent, such as methyl-d3 iodide. This reaction directly introduces the deuterated methyl group at the N1 position of the pyridine (B92270) ring.
Alternatively, a non-deuterated nicotinamide could be reacted with a deuterated methylating agent. However, to achieve the "-d4" designation, deuterium must also be present on the nicotinamide ring itself. Therefore, the use of Nicotinamide-d4 as a precursor is the more logical approach for synthesizing 1-Methylnicotinamide-d4.
A general synthetic scheme involves the reaction of nicotinamide with methyl iodide in a suitable solvent like methanol (B129727). This method can be adapted for the synthesis of the deuterated analog by substituting the standard reagents with their deuterated counterparts.
Achieving high isotopic purity is paramount for the utility of 1-Methylnicotinamide-d4 (iodide) in quantitative studies. Optimization strategies focus on minimizing isotopic dilution and side reactions. The isotopic purity of the final product is highly dependent on the isotopic enrichment of the deuterated precursors, namely Nicotinamide-d4 and methyl-d3 iodide. It is crucial to use starting materials with the highest available isotopic enrichment.
Reaction conditions must be carefully controlled to prevent any H/D exchange reactions. This includes the use of anhydrous solvents and reagents to avoid the introduction of protons that could exchange with the deuterium atoms on the precursors or the product.
Purification techniques play a critical role in enhancing isotopic purity. Recrystallization is a common method used to purify the final iodide salt, which can help in removing any non-deuterated or partially deuterated impurities. Analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for verifying the isotopic enrichment of the final product. rsc.org High-resolution mass spectrometry can distinguish between molecules with different numbers of deuterium atoms, allowing for a quantitative assessment of isotopic distribution. rsc.org NMR spectroscopy provides detailed structural information and can confirm the specific sites of deuterium incorporation.
Precursor Chemistry and Reaction Conditions
The key precursors for the synthesis of 1-Methylnicotinamide-d4 (iodide) are Nicotinamide-d4 and a deuterated methylating agent, typically methyl-d3 iodide.
Precursor Properties:
| Precursor | Chemical Formula | Key Characteristics |
| Nicotinamide-d4 | C6H2D4N2O | Deuterated analog of nicotinamide (Vitamin B3). The four hydrogen atoms on the pyridine ring are replaced with deuterium. |
| Methyl-d3 iodide | CD3I | A deuterated methylating agent where the three hydrogen atoms of the methyl group are replaced with deuterium. |
The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction between the nitrogen atom of the pyridine ring and the methyl iodide. Methanol is a commonly used solvent for the synthesis of the non-deuterated analog and can be adapted for the deuterated synthesis, provided it is anhydrous.
Typical Reaction Conditions:
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Methanol | Provides a polar medium to dissolve the reactants and facilitate the reaction while minimizing H/D exchange. |
| Temperature | Room Temperature to Reflux | The reaction can often proceed at room temperature, but gentle heating may be applied to increase the reaction rate. |
| Reaction Time | Several hours to overnight | The reaction is monitored by techniques like TLC or LC-MS to determine completion. |
Derivatization to Iodide Salt
The methylation of nicotinamide with methyl iodide directly yields the 1-methylnicotinamide cation with an iodide counter-ion, thus forming 1-Methylnicotinamide iodide. The product precipitates from the reaction mixture upon completion and can be isolated by filtration. Further purification is typically achieved by recrystallization from a suitable solvent system, such as methanol or ethanol-ether mixtures, to yield the final, purified 1-Methylnicotinamide-d4 (iodide) salt.
Advanced Analytical Characterization of 1 Methylnicotinamide D4 Iodide
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone technique for the analysis of 1-Methylnicotinamide-d4 (iodide) due to its exceptional sensitivity and specificity. The incorporation of deuterium (B1214612) atoms imparts a distinct mass shift, enabling a range of specialized MS applications.
Isotope Ratio Mass Spectrometry for Quantitation
Stable isotope-labeled compounds like 1-Methylnicotinamide-d4 are widely used as internal standards in quantitative analysis, a technique often referred to as isotope dilution mass spectrometry. medchemexpress.commedchemexpress.com This approach provides high accuracy and precision by correcting for variations in sample preparation and matrix effects. In this method, a known quantity of the deuterated standard (1-Methylnicotinamide-d4) is added to a sample containing the non-deuterated (endogenous) analyte. The instrument then measures the intensity ratio of the analyte to the standard. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during extraction, ionization, and analysis, ensuring that any sample loss or signal fluctuation affects both compounds equally. This allows for precise quantification of the endogenous 1-Methylnicotinamide (B1211872).
| Compound | Precursor Ion (m/z) | Purpose | Principle |
| 1-Methylnicotinamide (Analyte) | 137.1 | Target for Quantification | Naturally occurring metabolite whose concentration is to be measured. |
| 1-Methylnicotinamide-d4 (Internal Standard) | 141.1 | Quantitation Reference | Added to samples in a known amount to correct for analytical variability. |
LC-MS/MS for Metabolite Profiling and Tracing Studies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous determination of multiple metabolites in complex biological matrices such as plasma and urine. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like 1-Methylnicotinamide. nih.govresearchgate.net
In metabolite profiling, LC-MS/MS methods are developed to accurately measure the basal levels of 1-Methylnicotinamide in biological fluids. nih.govresearchgate.net For tracing studies, 1-Methylnicotinamide-d4 can be administered to a biological system to track its metabolic fate. By monitoring the appearance of deuterated downstream metabolites, researchers can elucidate metabolic pathways and calculate turnover rates. plos.org The specificity of tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the distinct detection of both the labeled and unlabeled compounds, even if they co-elute from the chromatography column. nih.gov
A typical LC-MS/MS method for 1-Methylnicotinamide involves chromatographic separation followed by electrospray ionization (ESI) in positive mode. nih.gov
| Parameter | Description | Reference |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and aqueous ammonium formate with formic acid | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MS Detection | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode | nih.govnih.gov |
| MRM Transition (1-MNA) | m/z 137.1 → 94.1 | nih.govnih.gov |
| MRM Transition (d4-MNA) | m/z 141 → 84 | scispace.com |
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This capability is crucial for confirming the elemental composition of a molecule. For 1-Methylnicotinamide-d4, HRMS can verify its chemical formula by measuring its exact mass and comparing it to the theoretical value. This helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). Techniques like Time-of-Flight (TOF) MS are often used for these applications. researchgate.net
| Compound | Elemental Formula (Cation) | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
| 1-Methylnicotinamide-d4 | C₇H₅D₄N₂O⁺ | 141 | 141.1093 |
| Example Isobaric Interference | C₈H₁₅N₂⁺ | 141 | 141.1230 |
Fragmentation Pattern Analysis of Deuterated Analogs
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is a characteristic fingerprint of a molecule's structure.
The non-deuterated 1-Methylnicotinamide cation (precursor ion m/z 137.1) commonly fragments to a product ion at m/z 94.1. nih.govresearchgate.net This corresponds to a neutral loss of 43 Da, attributed to the loss of an isocyanate group (HNCO).
For 1-Methylnicotinamide-d4, where the deuterium atoms are typically on the pyridine (B92270) ring, the precursor ion has an m/z of approximately 141. The fragmentation pattern is expected to shift based on the location of the deuterium atoms. The loss of the unlabeled isocyanate group (43 Da) would result in a deuterated product ion. However, observed fragmentation can be complex. One study reported a transition for d4-MNA from a precursor ion of m/z 141 to a product ion of m/z 84. scispace.com This indicates a different fragmentation pathway or rearrangement for the deuterated analog under specific experimental conditions, highlighting the importance of empirical analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Lost Fragment |
| 1-Methylnicotinamide | 137.1 | 94.1 | 43 | HNCO |
| 1-Methylnicotinamide-d4 (Observed) | 141 | 84 | 57 | Complex/Rearrangement |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and number of atoms such as hydrogen (¹H) and carbon (¹³C).
Application of ¹H NMR and ¹³C NMR in Structural Elucidation
Both ¹H NMR and ¹³C NMR are essential for confirming the identity and isotopic purity of 1-Methylnicotinamide-d4 (iodide). uts.edu.au
In the ¹H NMR spectrum of unlabeled 1-Methylnicotinamide, characteristic signals appear for the four protons on the pyridine ring, the two amide (-NH₂) protons, and the three methyl (-CH₃) protons. For 1-Methylnicotinamide-d4, where the four protons on the pyridine ring are replaced by deuterium, the corresponding signals in that region of the ¹H NMR spectrum will be absent. This absence is a definitive confirmation of the specific locations of deuteration. The signals for the amide and methyl protons would remain, confirming the rest of the structure.
In ¹³C NMR, the spectrum of the deuterated analog will still show signals for all carbon atoms. However, the carbons directly bonded to deuterium atoms will exhibit two key changes:
Splitting: Due to coupling with deuterium (which has a nuclear spin of 1), the carbon signal will split into a multiplet (typically a triplet).
Signal Intensity: The intensity of deuterated carbon signals is often reduced due to a slower relaxation rate and the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.
These combined NMR techniques provide unambiguous confirmation of the molecular structure and the precise location of the isotopic labels.
| Nucleus | Expected Observation for 1-Methylnicotinamide | Expected Observation for 1-Methylnicotinamide-d4 (ring labeled) | Information Gained |
| ¹H NMR | Signals for ring, amide, and methyl protons | Absence of ring proton signals; presence of amide and methyl signals | Confirms location of deuterium labels |
| ¹³C NMR | Singlet signals for all carbons | Splitting (e.g., triplets) for deuterated ring carbons | Confirms which carbons are deuterated |
Deuterium NMR for Isotopic Labeling Verification
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful analytical technique for the verification of isotopic labeling in deuterated compounds like 1-Methylnicotinamide-d4 (iodide). Unlike proton (¹H) NMR, which detects the presence and environment of hydrogen atoms, ²H NMR specifically observes deuterium atoms. This specificity is crucial for confirming the position and extent of deuterium incorporation within the molecule.
The verification process involves acquiring a ²H NMR spectrum of the synthesized 1-Methylnicotinamide-d4 (iodide). The resulting spectrum will exhibit signals corresponding to the deuterium atoms. The chemical shifts of these signals provide information about the electronic environment of the deuterium atoms, confirming their location within the nicotinamide (B372718) ring and the methyl group. Furthermore, the integration of the signals in the ²H NMR spectrum can be used to determine the isotopic enrichment, ensuring it meets the required specifications for its intended use as an internal standard. For highly deuterated compounds, where residual proton signals in ¹H NMR are minimal, ²H NMR becomes an indispensable tool for both structural confirmation and the determination of deuterium enrichment sigmaaldrich.com.
A typical analytical laboratory report would include details of the NMR experiment, such as the solvent used (often a non-deuterated solvent to avoid interfering signals), the spectrometer frequency, and the acquisition parameters. The absence of signals at positions other than the expected deuterated sites confirms the regioselectivity of the labeling process.
Table 1: Illustrative ²H NMR Data for 1-Methylnicotinamide-d4 (iodide)
| Parameter | Value |
| Spectrometer Frequency | 61.4 MHz |
| Solvent | H₂O |
| Reference | Internal D₂O |
| Chemical Shift (δ) | Specific ppm values corresponding to the deuterated positions |
| Isotopic Enrichment | >98% |
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of 1-Methylnicotinamide-d4 (iodide) and its unlabeled counterpart in biological matrices.
The development of a robust HPLC method for the separation and quantification of 1-methylnicotinamide is a critical step in its analytical characterization. Given the polar nature of 1-methylnicotinamide, reversed-phase HPLC is a commonly employed technique.
Method development involves a systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time. These parameters include the choice of the stationary phase (the column), the composition of the mobile phase, the flow rate, and the column temperature.
For the analysis of nicotinamide and its metabolites, including 1-methylnicotinamide, various HPLC methods have been developed. A common approach involves using a C18 stationary phase, which is a non-polar material. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of the analyte. Ion-pairing reagents, such as heptanesulfonate, can be added to the mobile phase to improve the retention of polar, ionic compounds like 1-methylnicotinamide on reversed-phase columns nih.gov.
A well-developed HPLC method will exhibit good peak symmetry, high efficiency (narrow peaks), and sufficient resolution to separate 1-methylnicotinamide from other endogenous components in a biological sample. Method validation is then performed to ensure the method is accurate, precise, linear, and robust for its intended application.
Table 2: Example HPLC Method Parameters for 1-Methylnicotinamide Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) with 0.01 M Sodium Heptanesulfonate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm or Fluorescence (Ex: 366 nm, Em: 418 nm) after derivatization nih.gov |
| Injection Volume | 20 µL |
| Run Time | < 15 minutes |
To enhance the sensitivity and selectivity of detection for 1-methylnicotinamide, HPLC systems can be integrated with post-column detection methods. These methods involve a chemical reaction or physical process that occurs after the analyte has been separated on the HPLC column but before it reaches the detector.
One such method for the determination of N1-methylnicotinamide involves post-column photoirradiation nih.gov. In this technique, after the chromatographic separation, the column effluent is passed through a photoreactor where it is exposed to UV light. This irradiation induces a photochemical reaction that converts the non-fluorescent 1-methylnicotinamide into a highly fluorescent product. The resulting fluorescence is then measured by a fluorescence detector, leading to a significant improvement in detection sensitivity compared to direct UV detection. The mobile phase for this method may contain hydrogen peroxide and 18-crown-6 to facilitate the photochemical reaction nih.gov.
Another approach involves post-column derivatization, where a reagent is mixed with the column effluent to produce a derivative with enhanced detection properties. For N1-methylnicotinamide, a condensation reaction with acetophenone in a basic medium, followed by dehydration, can form a fluorescent 1,6-naphthyridine derivative, which can be detected with high sensitivity nih.gov.
Role as an Internal Standard in Bioanalytical Assays
The primary application of 1-Methylnicotinamide-d4 (iodide) is as an internal standard in bioanalytical assays for the quantification of endogenous 1-methylnicotinamide. An internal standard is a compound that is added in a known amount to the unknown sample and to the calibration standards.
The use of a stable isotope-labeled internal standard, such as 1-Methylnicotinamide-d4 (iodide), is the gold standard in quantitative bioanalysis, particularly when coupled with mass spectrometry (MS). The key advantage of using a deuterated internal standard is that it has nearly identical physicochemical properties to the analyte of interest. This means that it will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.
By co-eluting with the endogenous analyte, 1-Methylnicotinamide-d4 (iodide) helps to compensate for variations in sample extraction recovery, matrix effects (suppression or enhancement of ionization), and instrument response. This leads to a significant improvement in the accuracy and precision of the measurement.
When analyzed by mass spectrometry, the deuterated internal standard is distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z). This allows for highly specific detection and quantification, as the instrument can be set to monitor the specific m/z values for both the analyte and the internal standard. This specificity is crucial when analyzing complex biological matrices where numerous other compounds are present.
1-Methylnicotinamide-d4 (iodide) is instrumental in the accurate quantification of endogenous nicotinamide metabolites in various biological fluids, such as plasma and urine. These measurements are essential for studying the metabolic pathways of nicotinamide and for assessing nutritional status and the effects of disease or therapeutic interventions.
In a typical quantitative assay, a calibration curve is constructed by analyzing a series of standards containing known concentrations of unlabeled 1-methylnicotinamide and a fixed concentration of 1-Methylnicotinamide-d4 (iodide). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 1-methylnicotinamide in an unknown biological sample is then determined by measuring its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.
This approach has been successfully applied in hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) assays to quantify N1-methylnicotinamide in human plasma and urine nih.govresearchgate.net. Such assays are critical for investigating the role of N1-methylnicotinamide as a potential clinical biomarker for assessing drug-drug interactions involving renal transporters nih.gov.
Mechanistic Investigations of Nicotinamide Metabolism Pathways
Nicotinamide (B372718) N-methyltransferase (NNMT) Enzymatic Activity
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in regulating the levels of nicotinamide and the universal methyl donor, S-adenosyl-L-methionine (SAM). nih.govnih.gov Its activity is a key control point in nicotinamide metabolism.
The primary function of NNMT is to catalyze the N-methylation of nicotinamide, leading to the formation of 1-Methylnicotinamide (B1211872) (1-MNA). nih.govwikipedia.org This enzymatic reaction is a major pathway for the clearance and detoxification of excess nicotinamide. nih.gov By converting nicotinamide into 1-MNA, NNMT diverts it away from the NAD+ synthesis pathway. substack.commdpi.com The expression of the NNMT gene and the subsequent enzymatic activity are found predominantly in the liver, but also in other tissues such as adipose tissue, kidneys, and lungs. nih.govnih.gov The use of deuterated nicotinamide (d4-NA) in laboratory assays allows for the precise measurement of NNMT activity by tracking the formation of d4-1MNA via methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov
The methylation of nicotinamide by NNMT is entirely dependent on the availability of a methyl donor. The universal methyl donor for this and many other biological methylation reactions is S-adenosyl-L-methionine (SAM). nih.govnih.govrsc.org During the reaction, NNMT facilitates the transfer of a methyl group from SAM to the N1-position of the pyridine (B92270) ring of nicotinamide. nih.govaacrjournals.org This consumption of SAM can have broader implications for cellular metabolism, as it reduces the cellular methylation potential, potentially affecting other methylation-dependent processes like histone and DNA methylation. nih.govaacrjournals.orgnih.gov The availability of SAM is therefore a critical factor in regulating the rate of 1-MNA synthesis. mdpi.com
The enzymatic reaction catalyzed by NNMT yields two distinct products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). nih.govwikipedia.orgmonarchinitiative.org
1-Methylnicotinamide (1-MNA): This is the methylated form of nicotinamide. Once formed, 1-MNA cannot be re-utilized in the NAD+ salvage pathway, marking it for further metabolism and eventual excretion. mdpi.com
S-adenosyl-L-homocysteine (SAH): This molecule is what remains of SAM after the methyl group has been donated. nih.govfrontiersin.org SAH is a known competitive inhibitor of most methyltransferases, and its accumulation can negatively impact cellular methylation reactions. nih.gov Therefore, the efficient removal of SAH is crucial for maintaining cellular function.
| Reactants/Substrates | Enzyme | Products |
| Nicotinamide | Nicotinamide N-methyltransferase (NNMT) | 1-Methylnicotinamide (1-MNA) |
| S-adenosyl-L-methionine (SAM) | S-adenosyl-L-homocysteine (SAH) |
Downstream Metabolism of 1-Methylnicotinamide
Following its synthesis, 1-MNA is not an end-product but is further metabolized before excretion. This next step is primarily handled by the enzyme Aldehyde Oxidase.
Aldehyde Oxidase (AO) is a cytosolic enzyme, highly concentrated in the liver, that catalyzes the oxidation of a wide range of aldehydes and heterocyclic compounds. wikipedia.org 1-MNA is a known substrate for AO, which converts it into two main pyridone metabolites: N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY). nih.govnih.govnih.gov These pyridone derivatives are more water-soluble than 1-MNA and are subsequently excreted in the urine. nih.gov The ratio of 2-PY to 4-PY can vary between species, with 2-PY being the major product in humans. nih.gov The measurement of these urinary pyridones can serve as an in vivo indicator of Aldehyde Oxidase activity. nih.gov
| Substrate | Enzyme | Major Metabolites |
| 1-Methylnicotinamide (1-MNA) | Aldehyde Oxidase (AO) | N1-methyl-2-pyridone-5-carboxamide (2-PY) |
| N1-methyl-4-pyridone-3-carboxamide (4-PY) |
Nicotinamide Salvage Pathway and NAD+ Homeostasis
The NNMT-catalyzed methylation of nicotinamide is intrinsically linked to the broader regulation of cellular Nicotinamide adenine dinucleotide (NAD+) levels. NAD+ is a crucial coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. nih.govmdpi.com The primary route for NAD+ synthesis in mammals is the nicotinamide salvage pathway, which recycles nicotinamide produced from NAD+-consuming reactions. nih.govmdpi.comnih.gov
NNMT activity directly influences this pathway. By converting nicotinamide to 1-MNA, NNMT effectively removes nicotinamide from the salvage pathway pool, preventing it from being converted back into NAD+. substack.commdpi.com This action down-regulates NAD+ synthesis. mdpi.com Therefore, the level of NNMT expression and activity serves as a regulatory node for maintaining NAD+ homeostasis. mdpi.commdpi.com When nicotinamide levels are high, NNMT activity increases to clear the excess, while also modulating the cellular methylation state through its consumption of SAM. nih.govnih.gov Conversely, inhibition of NNMT can lead to an increase in the available nicotinamide pool for the salvage pathway, thereby boosting cellular NAD+ levels. substack.com
Regulation of NAD+ Levels by 1-Methylnicotinamide
1-Methylnicotinamide (1-MNA), a primary metabolite of nicotinamide, plays a significant role in the intricate regulation of nicotinamide adenine dinucleotide (NAD+) levels within the cell. rsc.org Its influence is primarily exerted through its interaction with the enzyme nicotinamide N-methyltransferase (NNMT) and its subsequent effects on the NAD+ salvage pathway.
The synthesis of 1-MNA is a key step in nicotinamide metabolism. In the liver and other tissues, NNMT catalyzes the methylation of nicotinamide, using S-adenosyl methionine (SAM) as a methyl donor, to produce 1-MNA and S-adenosyl-L-homocysteine (SAH). rsc.org This process is a crucial regulator of intracellular nicotinamide concentrations, and by extension, the availability of nicotinamide for NAD+ synthesis.
A primary mechanism by which 1-methylnicotinamide modulates NAD+ levels is through feedback inhibition of NNMT. As the product of the NNMT-catalyzed reaction, 1-MNA can inhibit the activity of this enzyme. This self-regulatory loop ensures that when 1-MNA levels are sufficiently high, the consumption of nicotinamide for its production is reduced. Consequently, a larger pool of nicotinamide is available to be utilized by the NAD+ salvage pathway, which is the principal route for NAD+ biosynthesis in mammals. By channeling nicotinamide away from methylation and towards the salvage pathway, 1-methylnicotinamide helps to optimize the endogenous production of NAD+. rsc.org
The impact of NNMT activity on NAD+ levels has been demonstrated in various experimental models. Overexpression of NNMT has been shown to lead to a significant reduction in intracellular NAD+ concentrations. Conversely, the inhibition or knockdown of NNMT results in an increase in cellular NAD+ levels. These findings underscore the critical role of the NNMT-mediated conversion of nicotinamide to 1-methylnicotinamide in controlling the flux of nicotinamide into the NAD+ synthesis pathway.
Beyond its role in regulating nicotinamide availability, 1-methylnicotinamide has also been shown to influence the expression of sirtuin 1 (SIRT1), an important NAD+-dependent protein deacetylase involved in a wide range of cellular processes. Research has indicated that supplementation with 1-methylnicotinamide can lead to an upregulation of SIRT1 protein levels. researchgate.netnih.govresearchgate.netnih.gov This suggests a dual mechanism by which 1-methylnicotinamide can impact NAD+-related pathways: firstly, by increasing the substrate pool for NAD+ synthesis, and secondly, by potentially enhancing the expression of a key NAD+-consuming enzyme that plays a vital role in cellular health and longevity.
The intricate interplay between 1-methylnicotinamide, NNMT, and the NAD+ salvage pathway highlights a sophisticated regulatory network that governs cellular NAD+ homeostasis.
A body of research has provided quantitative insights into the effects of modulating the nicotinamide-to-1-methylnicotinamide conversion on cellular NAD+ levels and the expression of related proteins like SIRT1. The following table summarizes key findings from various studies, illustrating the impact of NNMT expression and 1-methylnicotinamide supplementation.
| Experimental Model | Condition | Key Finding | Reference |
|---|---|---|---|
| Human colon cancer cells (SW480) | NNMT Overexpression | Approximately 30% decrease in intracellular NAD+ levels. | |
| Human colon cancer cells (HT-29) | NNMT Silencing | Approximately 30% increase in NAD+ levels. | |
| A549 cells | NNMT Overexpression | Approximately 25% reduction in NAD+ levels. | |
| Primary hepatocytes | NNMT Overexpression | Greater than 10-fold increase in SIRT1 protein expression. | nih.gov |
| Primary hepatocytes | NNMT Knockdown | 50% decrease in SIRT1 protein expression. | nih.gov |
| Mice on a high-fat diet | 1-Methylnicotinamide supplementation | Significantly increased SIRT1 and SIRT3 protein expression in the cochlea. | researchgate.net |
Interactions with Cellular Processes and Molecular Targets in Preclinical Models
Endothelial Cell Biology
The endothelium is a critical regulator of vascular health, and 1-Methylnicotinamide (B1211872) has been shown to interact with it through several mechanisms.
1-Methylnicotinamide (MNA+) has been demonstrated to improve the bioavailability of nitric oxide (NO) in human blood vessels. nih.gov Studies on cultured human endothelial cells showed that MNA+ enhanced NO release following stimulation with both receptor-dependent (acetylcholine) and receptor-independent (calcium ionophore A23187) agonists of endothelial nitric oxide synthase (eNOS). nih.gov Furthermore, MNA+ treatment restored agonist-stimulated NO release in endothelial cells that had been exposed to oxidized low-density lipoprotein. This effect was linked to the normalization of the balance between nitric oxide and superoxide (B77818) in these cells. nih.gov The compound is believed to reverse endothelial dysfunction by augmenting NO production, which in turn helps protect the aorta. nih.govnih.gov In human subjects, oral administration of MNA+ was found to increase the L-NMMA-inhibitable (a measure of NO-dependent vasodilation) flow-mediated dilation (FMD) of the brachial artery, with a strong positive correlation between MNA+ plasma concentrations and the FMD response. nih.gov
A key aspect of 1-Methylnicotinamide's biological activity is its ability to modulate the synthesis of prostaglandins, particularly prostacyclin (PGI2). nih.gov The anti-thrombotic effects of MNA are mediated by a pathway involving cyclooxygenase-2 (COX-2) and the subsequent production of PGI2. nih.gov In preclinical models, the administration of MNA was associated with a rise in the blood levels of 6-keto-PGF1α, a stable metabolite of PGI2. nih.gov The involvement of the COX-2 pathway was confirmed by experiments where the thrombolytic effects of MNA were inhibited by rofecoxib (B1684582), a selective COX-2 inhibitor, and abolished by indomethacin, a non-selective COX inhibitor. nih.gov This suggests that endogenous MNA may function as an activator of PGI2 production, which is known to inhibit platelet aggregation and promote vasodilation. nih.govnih.gov Studies in diabetic rats also confirmed that MNA increases the levels of PGI2, although this effect was noted to be more prominent in the early stages of diabetes. nih.gov
| Inhibitor | Target | Effect on MNA-Induced Thrombolysis | Reference |
|---|---|---|---|
| Rofecoxib | COX-2 | Dose-dependently inhibited the response | nih.gov |
| Indomethacin | COX-1 and COX-2 | Abolished the response | nih.gov |
| L-NAME | Nitric Oxide Synthase (NOS) | No effect | nih.gov |
The enzyme nicotinamide (B372718) N-methyltransferase (NNMT), which produces 1-Methylnicotinamide, plays a crucial protective role in the endothelium against injury induced by oxidant stress. dntb.gov.uanih.gov Studies have shown that endothelial cells express high levels of functionally active NNMT. nih.govunivpm.it When these cells were subjected to oxidant stress using menadione, there was an upregulation of NNMT and SIRT1 expression in the nucleus of viable cells. nih.gov Crucially, the suppression of NNMT activity, either through pharmacological inhibitors or shRNA-based silencing, led to a significant decrease in endothelial cell viability under these stress conditions. nih.govunivpm.it This suggests that the endothelial nuclear NNMT/SIRT1 pathway has a cytoprotective function, safeguarding endothelial cells from oxidant-induced damage. nih.gov MNA+ itself contributes to this protection by restoring the balance between nitric oxide and superoxide, thereby reducing oxidative stress. nih.gov
Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme in endothelial cell biology. dntb.gov.uanih.gov It catalyzes the conversion of nicotinamide and S-adenosylmethionine (SAM) into 1-Methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). nih.govnih.gov This process is central to cellular metabolism, influencing NAD+ dependent signaling pathways. nih.gov Research has established that various endothelial cell lines express functionally active NNMT. nih.govunivpm.it The activity of this enzyme is not merely metabolic; it has a direct impact on endothelial cell survival. Inhibition of NNMT was found to downregulate the expression of nuclear SIRT1, a key protein in cellular health and stress response, which points to an NNMT/SIRT1 pathway that protects endothelial cell viability during oxidant stress. nih.gov In pathological contexts, such as macular neovascularization, NNMT has been found to be upregulated in endothelial cells, suggesting its involvement in the endothelial-to-mesenchymal transition, a process implicated in disease pathogenesis. arvojournals.org
Anti-Thrombotic Mechanisms
1-Methylnicotinamide demonstrates significant anti-thrombotic activity in preclinical settings, primarily by targeting platelet-dependent processes.
In vivo studies in rat models have shown that 1-Methylnicotinamide effectively inhibits platelet-dependent thrombosis. nih.gov It induced a dose-dependent and sustained thrombolytic effect in a model of extracorporeal thrombus formation and also reduced thrombus formation in a model of renovascular hypertension-induced arterial thrombosis. nih.gov This anti-thrombotic action is directly linked to its ability to stimulate the COX-2/prostacyclin pathway, as the effects were negated by COX-2 inhibitors. nih.gov While potent in preventing platelet-dependent thrombosis, MNA did not appear to affect venous thrombosis models. nih.gov Interestingly, in vitro studies showed that MNA did not directly modify platelet aggregation, indicating that its mechanism of action in vivo is indirect, likely mediated through its effects on the endothelium to produce anti-aggregatory agents like prostacyclin. nih.govnih.gov
| Thrombosis Model | Type | Effect of MNA | Reference |
|---|---|---|---|
| Extracorporeal Thrombus Formation | Platelet-Dependent (Thrombolysis) | Dose-dependent and sustained thrombolytic response | nih.gov |
| Intra-arterial Thrombus Formation | Platelet-Dependent (Arterial) | Reduced thrombosis | nih.gov |
| Venous Thrombosis Model | Venous | No effect | nih.gov |
Cyclooxygenase-2 Pathway Involvement
Table 1: Summary of Research on MNA and the COX-2 Pathway
| Finding | Model/Assay | Key Result | Reference |
|---|---|---|---|
| Anti-thrombotic Activity | In vivo rat models of thrombosis | MNA induced a dose-dependent thrombolytic response. | nih.govresearchgate.net |
| Mechanism of Action | In vivo rat models with COX inhibitors | The thrombolytic effect of MNA was inhibited by the COX-2 inhibitor rofecoxib and abolished by the non-selective COX inhibitor indomethacin. | nih.govnih.gov |
| Prostacyclin Release | In vivo rat models | MNA's activity was associated with a rise in blood levels of the prostacyclin metabolite 6-keto-PGF1α. | nih.govresearchgate.net |
Neuroprotection and Excitotoxicity Studies
The neuroprotective potential of MNA has been evaluated in in vitro models of acute excitotoxicity using primary cultures of rat cerebellar granule cells. nih.gov These studies reveal a nuanced role for the compound in protecting neurons from excitotoxic insults.
Modulation of NMDA Receptor-Mediated Processes
Research indicates that the neuroprotective effects of MNA are not caused by a direct inhibition of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Studies using radioligand binding assays showed that MNA did not inhibit the binding of [3H]MK-801 to rat cortical membranes, a standard method for assessing interaction with the NMDA receptor's ion channel. nih.gov However, MNA does appear to modulate the downstream consequences of NMDA receptor activation. At a concentration of 25 mM, MNA was shown to reduce NMDA-induced neurotoxicity. nih.gov Furthermore, it dose-dependently inhibited the accumulation of isotopic calcium (45Ca) induced by NMDA, suggesting an influence on the excessive calcium influx that characterizes excitotoxicity. nih.gov
Attenuation of Oxidative Stress in Neuronal Cell Cultures
A significant component of MNA's neuroprotective action appears to be its ability to mitigate oxidative stress. nih.gov In primary cultures of cerebellar granule cells exposed to glutamate, MNA at concentrations of 20 mM and 25 mM significantly reduced oxidative stress, as measured by a hydroperoxide-sensitive fluorescent probe. nih.gov This anti-oxidative effect is considered a key part of its mechanism for providing a degree of neuroprotection against excitotoxic damage. nih.gov
Table 2: Research Findings on MNA in Neuroprotection and Excitotoxicity
| Area of Study | Experimental Model | Key Finding | Reference |
|---|---|---|---|
| NMDA Receptor Interaction | [3H]MK-801 binding assay | MNA does not directly inhibit the NMDA receptor. | nih.gov |
| NMDA-Induced Toxicity | Primary rat cerebellar granule cells | Reduced NMDA toxicity at 25 mM concentration. | nih.gov |
| Calcium Dynamics | 45Ca accumulation assay | Inhibited NMDA- and glutamate-induced 45Ca uptake. | nih.gov |
| Oxidative Stress | Hydroperoxide-sensitive fluorescent probe in neuronal culture | Significantly reduced glutamate-induced oxidative stress at 20 and 25 mM. | nih.gov |
Immunomodulatory Research
Recent preclinical research has highlighted MNA as a metabolite with significant immunomodulatory functions, particularly within the tumor microenvironment. nih.govnih.gov
Influence on Immune Cell Function (e.g., T-cell modulation)
Studies focusing on the tumor microenvironment in human ovarian cancer have identified MNA as an important immune regulatory metabolite. nih.govnih.gov A notable finding is the significant enrichment of MNA within T cells that have infiltrated a tumor when compared to T cells from the ascitic fluid of the same patients. nih.govbiorxiv.org Functionally, MNA was found to directly influence T-cell activity. nih.gov When healthy donor T cells were treated with MNA in vitro, it induced the secretion of the cytokine Tumor Necrosis Factor-alpha (TNF-α), which can have tumor-promoting effects. nih.govresearchgate.net Concurrently, MNA treatment led to a reduction in the production of Interferon-gamma (IFN-γ). researchgate.net These findings collectively suggest that MNA, produced by tumor cells and fibroblasts in the tumor microenvironment, is taken up by T cells and contributes to a non-cell autonomous mechanism of immune modulation that can suppress anti-tumor immunity. nih.govbiorxiv.orgresearchgate.net
Table 3: Summary of Research on MNA and T-Cell Modulation
| Focus Area | Model System | Key Finding | Reference |
|---|---|---|---|
| MNA Levels in T-Cells | T-cells from human ovarian cancer patients (tumor vs. ascites) | MNA is significantly enriched in tumor-infiltrating T cells. | nih.govbiorxiv.org |
| Effect on Cytokine Production | In vitro activated healthy donor T-cells | MNA induces secretion of TNF-α. | nih.govresearchgate.net |
| Effect on Cytokine Production | In vitro activated healthy donor T-cells | MNA leads to a decrease in IFN-γ production. | researchgate.net |
| Overall Role | Proposed model in ovarian cancer | Acts as an immune regulatory metabolite that modulates T-cell function. | nih.govnih.gov |
Impact on Inflammatory Mediator Secretion (e.g., TNF-alpha, IL-10)
The influence of 1-Methylnicotinamide on the production of key inflammatory cytokines by activated macrophages appears to be highly specific. In preclinical models using lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, exogenous MNA, unlike its precursor nicotinamide (NA), did not significantly affect the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). nih.gov Similarly, its effect on the anti-inflammatory cytokine Interleukin-10 (IL-10) was negligible. nih.gov
However, studies on differentiated human macrophages have shown that while MNA does not reduce the secretion of IL-6 following endotoxin (B1171834) stimulation, it can decrease the levels of pro-IL-1β at high concentrations. frontiersin.org This suggests that MNA's immunomodulatory effects are not mediated through a broad suppression of cytokine production but rather through more targeted pathways. nih.govfrontiersin.org
Table 1: Effect of 1-MNA on Inflammatory Mediator Secretion in Macrophages
| Mediator | Cell Model | Observed Effect of 1-MNA | Source |
|---|---|---|---|
| TNF-α | Mouse Peritoneal Macrophages | No significant effect | nih.gov |
| IL-6 | Mouse & Human Macrophages | No significant effect | nih.govfrontiersin.org |
| IL-10 | Mouse Peritoneal Macrophages | Negligible inhibition | nih.gov |
| pro-IL-1β | Human Macrophages | Decreased at high concentrations | frontiersin.org |
Regulation of Kupffer Cell Polarization
Kupffer cells, the resident macrophages of the liver, can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 state and the anti-inflammatory/tissue-reparative M2 state. nih.gov Research indicates that Nicotinamide N-methyltransferase (NNMT), the enzyme responsible for producing 1-MNA, plays a role in this process.
A study on gallbladder carcinoma identified that NNMT promotes the differentiation of macrophages into the M2 phenotype. nih.gov This was evidenced by the finding that inhibiting NNMT with a specific inhibitor (JBSNF-000088) led to decreased expression of the M2 macrophage marker CD206. nih.gov By promoting an M2-dominant phenotype, which is associated with anti-inflammatory responses and tissue repair, NNMT activity could influence the inflammatory microenvironment within the liver. nih.govnih.gov This is significant as M1-polarized Kupffer cells are known to aggravate liver injury by releasing pro-inflammatory cytokines, whereas M2 cells can attenuate it. nih.govnih.gov
Effects on Inflammasome Activation
One of the most significant immunomodulatory functions of 1-MNA identified in preclinical models is its ability to inhibit the NLRP3 inflammasome. frontiersin.orgfrontiersin.org In studies using differentiated human macrophages, 1-MNA was shown to specifically reduce the activation of the NLRP3 inflammasome, a key intracellular sensor involved in numerous inflammatory diseases. frontiersin.orgresearchgate.net
This inhibitory effect is linked to the scavenging of reactive oxygen species (ROS), as the effect of 1-MNA could be reversed by the addition of exogenous hydrogen peroxide. frontiersin.orgresearchgate.net The mechanism involves a reduction in the formation of ASC specks and decreased caspase-1 activity, which ultimately leads to a lower release of mature IL-1β and a form of inflammatory cell death known as pyroptosis. frontiersin.org Furthermore, 1-MNA was found to increase the mitochondrial membrane potential, suggesting it does not interfere with oxidative phosphorylation. frontiersin.org
Adipogenesis and Metabolic Regulation
The enzyme NNMT, which catalyzes the formation of 1-MNA, is deeply integrated into metabolic regulation, particularly in the context of fat cell development (adipogenesis) and obesity. Its activity is closely linked to critical signaling pathways and differentiation processes within adipose tissue.
NNMT Regulation of Glucocorticoid Signaling Pathway
During the initial phase of adipocyte differentiation, NNMT expression is regulated by the glucocorticoid (GC) signaling pathway. nih.govnih.gov Research has demonstrated that glucocorticoid induction triggers the transactivation of the NNMT gene by the transcription factor CCAAT/Enhancer Binding Protein beta (CEBPB). nih.govnih.gov This positions NNMT as a crucial component of the GC-CEBP axis in the early stages of adipogenesis. nih.govnih.gov Chemical inhibition of NNMT during these early stages was shown to deregulate the glucocorticoid network and impair the terminal differentiation of pre-adipocytes, highlighting the enzyme's importance in this pathway. nih.govnih.gov
Impact on Adipocyte Differentiation Processes
NNMT expression levels have a direct impact on the differentiation of pre-adipocytes into mature fat cells. Studies using 3T3-L1 pre-adipocyte cell lines have shown that overexpression of NNMT promotes lipid accumulation. nih.gov Conversely, knocking down NNMT expression reduces lipid accumulation and triglyceride content. nih.govresearchgate.net
This effect is mediated by changes in the expression of key factors involved in adipogenesis. NNMT knockdown leads to decreased expression of critical adipocyte differentiation-related transcription factors such as PPARγ, C/EBPα, and SREBP1, as well as genes involved in lipid metabolism. nih.govresearchgate.net These findings indicate that NNMT plays an essential role in the transcriptional cascade that governs adipocyte differentiation. nih.govnih.gov
Table 2: Impact of NNMT Expression on Adipocyte Differentiation (3T3-L1 cells)
| Condition | Effect on Lipid Accumulation | Effect on Key Transcription Factors (e.g., PPARγ, C/EBPα) | Source |
|---|---|---|---|
| NNMT Overexpression | Increased | Increased Expression | nih.gov |
| NNMT Knockdown | Reduced | Decreased Expression | nih.govresearchgate.net |
NNMT Activity in White Adipose Tissue and Diet-Induced Obesity
In preclinical models of obesity and diabetes, NNMT expression is significantly increased in white adipose tissue (WAT) and the liver. mdpi.com High NNMT activity in WAT is particularly associated with the development of obesity; in mice, body weight can predict NNMT activity in white fat during the onset of obesity.
Crucially, reducing NNMT expression in WAT and the liver has been shown to protect against diet-induced obesity. mdpi.com This protective effect is attributed to an increase in cellular energy expenditure. mdpi.com Inhibition of NNMT leads to changes in the cellular concentrations of S-adenosylmethionine (SAM) and NAD+, which in turn affects polyamine flux and NAD+-dependent SIRT1 signaling, key pathways in energy metabolism. mdpi.com These findings establish NNMT as a significant regulator of energy homeostasis in adipose tissue and a potential target in the context of obesity. mdpi.com
The metabolic enzyme Nicotinamide N-methyltransferase (NNMT) and its product, 1-Methylnicotinamide (1-MNA), have garnered significant attention in cancer research. The deuterated form, 1-Methylnicotinamide-d4 (iodide), is a valuable tool in metabolic tracer studies to investigate these interactions. Preclinical studies have elucidated the multifaceted roles of the NNMT/1-MNA axis in cancer biology, including its influence on tumor pathologies, drug resistance, the tumor microenvironment, and key cellular processes like proliferation, apoptosis, and angiogenesis.
NNMT Overexpression in Tumor Pathologies
Elevated expression of Nicotinamide N-methyltransferase (NNMT) is a common feature across a wide spectrum of human cancers, often correlating with aggressive tumor characteristics and poor patient outcomes. nih.govfrontiersin.org This overexpression has been documented in numerous malignancies, including but not limited to, breast, colorectal, lung, bladder, gastric, ovarian, and renal cell carcinoma. nih.govfrontiersin.org The increased NNMT activity in tumor cells and the surrounding stroma is not merely a bystander effect but an active contributor to cancer progression. nih.gov
| Cancer Type | Correlation of High NNMT Expression with Clinicopathological Features | Reference |
| Colorectal Cancer | Advanced TNM stage, lymph node metastasis, distant metastasis, poor overall survival | nih.gov |
| Breast Cancer (Basal-like) | Increased metastasis, poor patient survival | embopress.orgembopress.org |
| Gastric Cancer | Associated with cancer progression | nih.gov |
| Ovarian Cancer | Associated with cancer progression | nih.gov |
| Lung Cancer | Associated with cancer progression | nih.gov |
| Bladder Cancer | Associated with cancer progression | nih.gov |
| Renal Cell Cancer | Associated with cancer progression | nih.gov |
Association with Drug Resistance Mechanisms
A significant therapeutic challenge in oncology is the development of drug resistance. Emerging evidence strongly implicates NNMT and its product, 1-MNA, in conferring resistance to various chemotherapeutic agents. nih.gov This association has been observed in several cancer types, where increased NNMT expression diminishes the efficacy of standard treatments.
In colorectal cancer cells, NNMT has been shown to enhance resistance to 5-fluorouracil (B62378) (5-FU), a cornerstone of CRC chemotherapy. nih.gov The proposed mechanism involves the production of 1-MNA, which leads to a reduction in reactive oxygen species (ROS) generation induced by 5-FU. This, in turn, inhibits the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade that promotes apoptosis. nih.gov By dampening this pro-apoptotic signal, NNMT and 1-MNA protect cancer cells from the cytotoxic effects of 5-FU. nih.gov
Furthermore, in lung cancer, NNMT overexpression has been linked to resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). frontiersin.org Inhibition of NNMT has been shown to reverse this resistance, highlighting its potential as a therapeutic target to overcome drug resistance. frontiersin.org
Influence on Tumor Microenvironment Metabolome
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor growth and metastasis. NNMT and its metabolic product, 1-MNA, are key players in shaping the metabolic landscape of the TME. nih.govbiorxiv.org Studies have shown that tumor cells and associated fibroblasts can express high levels of NNMT, leading to the secretion of 1-MNA into the extracellular space. nih.govbiorxiv.org
This secreted 1-MNA can then be taken up by other cells within the TME, including immune cells, thereby altering their function. In the context of high-grade serous ovarian cancer, metabolomic profiling has revealed a significant enrichment of 1-MNA in T cells that have infiltrated the tumor compared to those in the ascitic fluid. nih.govbiorxiv.orgnih.gov This finding suggests a direct influence of the tumor's metabolic activity on the immune cells in its vicinity. The altered metabolome, characterized by high levels of 1-MNA, contributes to an immunosuppressive environment that can hinder anti-tumor immune responses. nih.govbiorxiv.orgnih.gov
Modulation of Cancer Cell Proliferation and Apoptosis
The NNMT/1-MNA axis exerts a profound influence on fundamental cellular processes such as proliferation and apoptosis, which are tightly regulated in normal cells but deregulated in cancer. Overexpression of NNMT has been shown to promote cancer cell proliferation and inhibit apoptosis, thereby contributing to tumor growth. nih.gov
The mechanisms underlying these effects are multifaceted and involve the modulation of key signaling pathways. In colorectal cancer cells, NNMT and its product 1-MNA have been shown to inhibit apoptosis by suppressing the ASK1-p38 MAPK pathway. nih.gov Furthermore, NNMT activity is associated with the activation of pro-survival pathways such as the PI3K/Akt and MAPK pathways. nih.gov By altering the cellular redox state and energy balance, NNMT can create a cellular environment that is conducive to proliferation and resistant to apoptotic stimuli. nih.govnih.gov Studies have also indicated that NNMT can regulate the cell cycle by influencing the expression of key regulatory proteins. nih.gov
| Signaling Pathway | Effect of NNMT/1-MNA | Downstream Consequence | Cancer Type | Reference |
| ASK1-p38 MAPK | Inhibition | Decreased apoptosis | Colorectal Cancer | nih.gov |
| PI3K/Akt | Activation | Enhanced cell survival and proliferation | General | nih.gov |
| MAPK/ERK | Activation | Enhanced cell survival and proliferation | General | nih.gov |
| p53-p21 and p27 | Downregulation | Promotion of cell cycle progression | General | nih.gov |
Angiogenesis Modulation Studies
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. The role of 1-MNA in modulating angiogenesis has been investigated in preclinical models, with some studies suggesting a pro-angiogenic effect.
In a murine model of mammary gland cancer, 1-MNA was observed to stimulate the formation of blood vessels within the tumor mass. nih.gov This pro-angiogenic activity was linked to the COX-2/PGI2 pathway. nih.gov However, it is noteworthy that a structurally related analog, 1,4-dimethylpyridine (1,4-DMP), did not exhibit the same effect, indicating a specific action of the 1-MNA molecule. nih.gov These findings suggest that the elevated production of 1-MNA in the tumor microenvironment could contribute to the development of a vascular network that supports tumor expansion. Further research is needed to fully elucidate the complex role of the NNMT/1-MNA axis in tumor angiogenesis across different cancer types.
Endogenous Metabolite as a Potential Immunotherapy Target
The discovery of the immunomodulatory functions of 1-MNA has opened up new avenues for cancer immunotherapy. nih.govbiorxiv.orgnih.gov By altering the function of immune cells within the tumor microenvironment, 1-MNA contributes to an immunosuppressive milieu that allows cancer cells to evade immune surveillance.
In high-grade serous ovarian cancer, 1-MNA produced by tumor cells and cancer-associated fibroblasts is taken up by tumor-infiltrating T cells. nih.govbiorxiv.org This uptake leads to an increase in the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and a decrease in the production of the key anti-tumor cytokine Interferon-gamma (IFN-γ) by these T cells. researchgate.net This shift in cytokine profile can promote tumor growth and suppress effective anti-tumor immunity. researchgate.net
These findings strongly suggest that targeting the production or activity of 1-MNA could be a viable strategy to reverse immune suppression within the TME and enhance the efficacy of immunotherapies. nih.govbiorxiv.orgnih.govnewswise.com By inhibiting NNMT, it may be possible to reduce the levels of 1-MNA, thereby restoring the anti-tumor functions of T cells and making tumors more susceptible to immune-mediated destruction. newswise.com This approach holds promise for the development of novel combination therapies that target both the cancer cells and the immunosuppressive microenvironment they create.
NNMT Regulation of Senescence and Fibrosis in Chronic Kidney Disease Models
Recent research has identified Nicotinamide N-methyltransferase (NNMT) as a critical mediator of tubular senescence and fibrosis, hallmarks of chronic kidney disease (CKD). researchgate.net In human patients with CKD, expression of NNMT in the renal tubulointerstitium is strongly correlated with the pathology of the disease, signatures of cellular senescence, and the degree of fibrosis. researchgate.netbiorxiv.org
Studies using preclinical models of early-stage CKD, such as diabetic (db/db) and aged mice, have demonstrated a significant upregulation of NNMT. biorxiv.org This increase in NNMT protein expression was associated with elevated levels of the senescence marker p21. biorxiv.org Furthermore, spatial transcriptomics analyses of human diabetic kidney disease biopsies revealed that NNMT-positive renal tubules are not only senescent and fibrotic but are also surrounded by a pro-inflammatory microenvironment. researchgate.netbiorxiv.org
In vitro experiments provide further evidence for the direct role of NNMT in these pathological processes. Overexpression of NNMT in tubular epithelial cells that were stimulated with TGF-β, a known pro-fibrotic factor, was found to promote senescence and a partial epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis. biorxiv.org Conversely, the inhibition of NNMT using a small molecule inhibitor showed protective effects, significantly reducing both senescence and fibrosis in kidney cells and in iPSC-derived kidney organoid models. biorxiv.org These findings suggest that NNMT plays a pivotal pro-fibrotic role and could be a promising therapeutic target for managing chronic fibrotic kidney disease. nih.gov By consuming S-adenosylmethionine (SAM), NNMT can influence the methylation of pro-fibrotic genes, and its inhibition may prevent the progression of renal fibrosis. nih.gov
Table 1: Findings on NNMT in Chronic Kidney Disease Models
| Model/System | Key Findings | Reference |
|---|---|---|
| Human Diabetic Kidney Disease Biopsies | NNMT levels correlate with senescence marker p21, fibrosis, and kidney function decline. | researchgate.netbiorxiv.org |
| Preclinical CKD Models (db/db and aged mice) | Elevated NNMT protein expression is associated with increased p21 levels. | biorxiv.org |
| TGF-β-stimulated Tubular Epithelial Cells | NNMT overexpression promotes senescence and partial epithelial-to-mesenchymal transition (EMT). | biorxiv.org |
| Kidney Cells and Organoids | Inhibition of NNMT reduces senescence and fibrosis. | biorxiv.org |
Other Preclinical Investigations
Modulation of Drug Metabolism (e.g., Voriconazole)
The influence of 1-Methylnicotinamide (1-MNA), the product of the NNMT reaction, extends to the modulation of drug metabolism, particularly under inflammatory conditions. A key example is its effect on the antifungal drug voriconazole (B182144). nih.gov The metabolism of voriconazole is significantly impaired by inflammatory diseases, and it is primarily handled by cytochrome P450 enzymes, mainly CYP2C19 (CYP2C38 in mice) and CYP3A4. nih.govnih.gov
A preclinical study using a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation investigated the impact of 1-MNA on voriconazole metabolism. nih.gov The study found that administering 1-MNA to these mice improved their capacity to metabolize voriconazole. The proposed mechanism involves the modulation of liver Kupffer cells, a type of macrophage. 1-MNA promoted the M2 polarization of these cells, which is associated with anti-inflammatory functions, and stimulated the secretion of Interleukin-10 (IL-10). nih.gov
This increase in IL-10, an anti-inflammatory cytokine, was shown to upregulate the expression of the CYP2C38 enzyme in primary hepatocytes. The mechanism for this upregulation appears to involve the inhibition of the nuclear transcription factor NF-κB (p65) in the liver cells. nih.gov By mitigating the inflammatory suppression of CYP enzymes, 1-MNA helps to restore the metabolic activity needed to process voriconazole, potentially reducing drug accumulation and associated adverse effects. nih.gov
Table 2: 1-MNA Modulation of Voriconazole Metabolism in an Inflammatory Mouse Model
| Component | Observation | Implication | Reference |
|---|---|---|---|
| 1-MNA Administration | Promoted M2 polarization of liver Kupffer cells. | Shift towards an anti-inflammatory phenotype. | nih.gov |
| IL-10 Secretion | Stimulated by 1-MNA. | Increased levels of a key anti-inflammatory cytokine. | nih.gov |
| Hepatocyte CYP2C38 Expression | Upregulated by the action of IL-10. | Enhanced enzymatic machinery for drug metabolism. | nih.gov |
| Voriconazole Metabolism | Enhanced in the presence of 1-MNA under inflammatory conditions. | Potential to reduce drug toxicity by preventing accumulation. | nih.gov |
Methodological Considerations for Stable Isotope Tracing
Design of Isotope Labeling Experiments
The successful application of stable isotope tracing hinges on a meticulously planned experimental design. nih.gov When using 1-Methylnicotinamide-d4 (iodide) primarily as an internal standard, several factors are paramount.
Choice of Label: The "d4" designation indicates that four hydrogen atoms on the N-methyl group of 1-Methylnicotinamide (B1211872) have been replaced with deuterium (B1214612). This position is chemically stable and less likely to undergo back-exchange with hydrogen atoms from the surrounding environment, a crucial feature for an internal standard. cerilliant.com The mass difference of +4 Daltons provides clear mass spectrometric distinction from the endogenous (d0) analyte. cerilliant.com
Isotopic Purity: The internal standard solution must have high isotopic purity. This means the concentration of the unlabeled (d0) form within the labeled standard should be minimal to avoid artificially inflating the quantification of the endogenous analyte. cerilliant.com
Sample Preparation: The internal standard should be added to the biological sample (e.g., plasma, urine, cell lysate) as early as possible during the sample preparation workflow. biopharmaservices.com This ensures that the labeled standard experiences the same experimental variations as the endogenous analyte, including degradation, extraction inefficiencies, and matrix effects during analysis. biopharmaservices.commdpi.com For instance, in studies quantifying NAD+ metabolites, isotopically labeled internal standards are added to cell extracts to account for variations during sample preparation and analysis. mdpi.com
Concentration: The concentration of the spiked internal standard must be consistent across all samples and should be optimized to fall within the linear range of the analytical instrument, providing a stable and robust signal.
A typical experimental design for quantifying endogenous 1-MN in a biological matrix is summarized below.
| Step | Description | Rationale |
| 1. Sample Collection | Obtain biological samples (e.g., plasma, urine, tissue homogenate). | To measure the endogenous concentration of 1-Methylnicotinamide. |
| 2. Spiking with IS | Add a known, fixed concentration of 1-Methylnicotinamide-d4 (iodide) to each sample. | To provide a reference for quantification that corrects for sample processing and analytical variability. biopharmaservices.com |
| 3. Sample Extraction | Perform protein precipitation or other extraction methods (e.g., using acetonitrile). nih.gov | To remove interfering substances and isolate the analyte and internal standard. |
| 4. LC-MS/MS Analysis | Analyze the extracted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | To separate the analyte from other molecules and quantify it based on its mass-to-charge ratio and fragmentation pattern relative to the internal standard. nih.gov |
| 5. Data Analysis | Calculate the ratio of the peak area of endogenous 1-MN to the peak area of 1-Methylnicotinamide-d4. | This ratio is used to determine the concentration of endogenous 1-MN by comparing it to a calibration curve. |
Interpretation of Metabolic Flux Data
While 1-Methylnicotinamide-d4 (iodide) is most commonly used as an internal standard for quantification, the principles of isotope tracing also allow for its use in metabolic flux analysis. nih.govnih.gov Metabolic flux is the rate of turnover of molecules through a metabolic pathway. nih.gov
In this context, rather than just measuring a static concentration, researchers can track the rate of production and clearance of 1-MN. This provides a dynamic view of the activity of the enzyme responsible for its synthesis, Nicotinamide (B372718) N-methyltransferase (NNMT). nih.gov
Flux into the 1-MN Pool: By introducing a labeled precursor of 1-MN, such as labeled nicotinamide or S-adenosyl-methionine (SAM), one can measure the rate at which labeled 1-MN appears. This rate is a direct reflection of the flux through the NNMT-catalyzed reaction.
Turnover of the 1-MN Pool: If labeled 1-MN (e.g., 1-Methylnicotinamide-d4) is introduced into a system at steady state, the rate at which it is cleared and replaced by newly synthesized, unlabeled 1-MN can be measured. This provides an estimate of the total flux through the 1-MN pool.
Interpreting this data involves mathematical modeling to translate the isotopic labeling patterns measured by mass spectrometry into quantitative flux values. nih.govexlibrisgroup.com For example, a high rate of 1-MN production and clearance (high flux) might be indicative of certain disease states or metabolic reprogramming in cancer, even if the static concentration of 1-MN does not change significantly. nih.gov This approach allows researchers to move beyond simple concentration measurements to understand the dynamic regulation of metabolic networks. nih.govexlibrisgroup.com
Application in In Vitro and In Vivo Preclinical Models
The use of 1-Methylnicotinamide-d4 (iodide) is integral to both in vitro (cell-based) and in vivo (animal) preclinical studies that investigate the role of 1-MN and its parent compound, nicotinamide.
In Vitro Models: In cell culture models, such as studies using hepatocyte cell lines, 1-Methylnicotinamide-d4 serves as a critical tool. For instance, in experiments investigating the role of the enzyme NNMT, which produces 1-MN, researchers use RNA interference to knock down the Nnmt gene. nih.gov To confirm the success of the knockdown and quantify its metabolic impact, they measure the levels of related metabolites. nih.gov Here, 1-Methylnicotinamide-d4 is used as an internal standard to accurately quantify the reduced production of endogenous 1-MN in the knockdown cells compared to control cells. nih.gov These studies have shown that NNMT is a major producer of 1-MN in hepatocytes. nih.gov Similarly, it can be used in studies with human keratinocyte cell lines or other models investigating inflammatory responses. mdpi.com
In Vivo Preclinical Models: In animal models, such as rats or mice, 1-Methylnicotinamide-d4 is essential for pharmacokinetic (PK) studies. nih.gov PK studies analyze how a compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov When administering unlabeled 1-MN to rats to study its bioavailability and distribution, researchers use 1-Methylnicotinamide-d4 as the internal standard to accurately measure the concentration of the administered compound in blood plasma and tissues over time. nih.govtaylorandfrancis.com
The use of deuterated analogs can also serve another purpose in preclinical research: to investigate the kinetic isotope effect. Replacing hydrogen with deuterium can slow down metabolic reactions that involve breaking the carbon-hydrogen bond. dovepress.com While 1-Methylnicotinamide-d4 is typically used as a non-metabolized standard, studies on other deuterated compounds, like deuterated enzalutamide, show that this modification can significantly alter pharmacokinetic profiles, leading to higher drug exposure. dovepress.comnih.gov This principle can be applied to study the metabolic fate of the methyl group on 1-MN itself.
| Model Type | Application of 1-Methylnicotinamide-d4 (iodide) | Research Question Example |
| In Vitro (e.g., AML12 Hepatocytes) | Internal standard for LC-MS/MS quantification of endogenous 1-MN. nih.gov | How does knocking down the NNMT enzyme affect the cellular concentration of 1-MN? nih.gov |
| In Vivo (e.g., Rat Models) | Internal standard for pharmacokinetic analysis of administered 1-MN. nih.gov | What is the bioavailability and clearance rate of 1-MN when administered orally to rats? nih.gov |
| In Vivo (e.g., Mouse Models) | Internal standard to measure endogenous 1-MN levels in tissues like fat. taylorandfrancis.com | Is the activity of the NNMT enzyme correlated with body weight? taylorandfrancis.com |
Overcoming Analytical Challenges with Endogenous Biomarkers
Quantifying endogenous biomarkers like 1-MN in complex biological matrices such as plasma and urine presents significant analytical challenges. researchgate.netnih.gov The primary issues are matrix effects and variability in sample recovery during preparation. biopharmaservices.comnih.gov
Matrix Effects: Co-eluting substances from the biological sample can either enhance or suppress the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov
Sample Recovery: The efficiency of extracting the analyte from the sample can vary between samples, leading to inconsistent results. nih.gov
Using a stable isotope-labeled internal standard (SIL-IS) like 1-Methylnicotinamide-d4 is the gold standard for overcoming these challenges. biopharmaservices.com Because the SIL-IS is nearly identical to the analyte in its chemical and physical properties, it co-elutes during chromatography and experiences the same matrix effects and extraction losses. cerilliant.combiopharmaservices.com
By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification. biopharmaservices.com This is crucial for clinical and preclinical studies where reliable measurement of biomarkers is essential. For example, a validated LC-MS/MS assay for 1-MN in human plasma and urine, which uses a SIL-IS, reported high levels of linearity and precision, demonstrating the robustness of this approach. nih.govresearchgate.net The use of SIL-IS is considered essential for the accurate measurement of the NAD+ metabolome, to which 1-MN belongs. mdpi.comnih.gov
The table below summarizes key parameters from a typical LC-MS/MS method for 1-MN quantification, highlighting the role of the internal standard.
| Analytical Parameter | Description | Role of 1-Methylnicotinamide-d4 (IS) |
| Chromatography | Separation using Hydrophilic Interaction Liquid Chromatography (HILIC). researchgate.netnih.gov | Co-elutes with endogenous 1-MN to ensure both experience the same conditions. |
| Mass Spectrometry | Detection via Multiple Reaction Monitoring (MRM). nih.gov | Provides a distinct mass transition (e.g., m/z 141 → 98 for d4) separate from the analyte (m/z 137 → 94) for unambiguous detection. nih.gov |
| Linearity | A linear relationship between concentration and signal ratio over a defined range. nih.gov | The analyte/IS peak area ratio is plotted against concentration to generate a calibration curve. researchgate.net |
| Precision & Accuracy | Low variability (RSD < 15%) and closeness to the true value. nih.gov | Normalizes for analytical variability, ensuring high precision and accuracy. biopharmaservices.com |
Future Directions in 1 Methylnicotinamide D4 Iodide Research
Elucidating Underexplored Mechanistic Pathways
While the role of the Nicotinamide (B372718) N-methyltransferase (NNMT)/1-MNA axis is increasingly recognized, many of its downstream signaling pathways and molecular interactions remain to be fully elucidated. Future research will likely focus on uncovering these less-explored mechanisms.
One promising area of investigation is the protective role of the NNMT/1-MNA axis in ischemia-reperfusion injury (IRI). Recent studies have shown that this axis protects the liver from IRI by activating AKT signaling and suppressing other downstream targets bioengineer.org. Further research is needed to determine if this protective effect extends to other organs susceptible to ischemia, such as the heart, kidneys, and brain, potentially establishing a broader paradigm in ischemia-reperfusion biology bioengineer.org.
Additionally, the anti-inflammatory and antioxidant properties of 1-MNA present further avenues for mechanistic studies. Research has indicated that 1-MNA can influence oxidative stress markers, suggesting a therapeutic potential against conditions like lipotoxicity-related disorders and cardiovascular complications researchgate.net. The precise molecular pathways through which 1-MNA exerts these antioxidant effects, and how they connect to its known metabolic functions, are key questions for future research.
Development of Advanced Bioanalytical Techniques
The use of deuterated internal standards like 1-Methylnicotinamide-d4 (iodide) is fundamental for accurate bioanalysis, particularly in mass spectrometry-based methods clearsynth.comaptochem.com. The future in this domain lies in the development of even more sensitive, robust, and high-throughput analytical techniques. aptochem.com.
Advancements in mass spectrometry (MS) and liquid chromatography (LC) are central to this effort. Ultra-high-pressure liquid chromatography (UHPLC) and advanced MS approaches are continuously being refined for both qualitative and quantitative analysis of small molecules in complex biological samples vu.nl. For deuterated compounds, techniques that can reliably distinguish the labeled standard from the endogenous analyte and handle potential matrix effects are crucial clearsynth.com. The development of new ionization techniques and high-resolution mass spectrometers will enable lower detection limits and greater specificity.
Future research will also focus on streamlining the entire bioanalytical workflow, from sample collection and preparation to data analysis and interpretation vu.nl. This includes the development of advanced sample preparation methods like solid-phase extraction and microextractions to improve the recovery and purity of analytes like 1-MNA from various biological matrices such as serum, urine, and tissue vu.nl.
Moreover, there is a growing need for methods that can analyze not just the parent compound but also its metabolites. For instance, 1-MNA is metabolized by aldehyde oxidase to N1-methyl-2-pyridone-5-carboxamide (2py) and N1-methyl-4-pyridone-3-carboxamide (4py) researchgate.net. Developing comprehensive analytical methods that can simultaneously quantify 1-MNA and its key metabolites using a suite of deuterated standards will provide a more complete picture of its metabolic fate and biological activity.
Integration with Multi-Omics Approaches in Systems Biology
The era of "omics" technologies offers unprecedented opportunities to understand the complex roles of metabolites like 1-MNA within a broader biological system nih.gov. Future research will increasingly integrate metabolomics data, obtained using standards like 1-Methylnicotinamide-d4 (iodide), with other omics datasets such as genomics, transcriptomics, and proteomics.
This systems biology approach can reveal how changes in 1-MNA levels, driven by the enzyme NNMT, correlate with genome-wide changes in gene expression and protein abundance. For example, integrated omics analyses have already been applied to study NAD+ metabolic reprogramming in cancer stem-like cells, identifying links between metabolic pathways and signaling networks like the Wnt signaling pathway nih.gov. Similar approaches can be used to map the global cellular response to 1-MNA. By combining transcriptomic and metabolomic data, researchers can identify co-enriched pathways and key regulatory genes and metabolites, providing a more holistic understanding of a compound's effect mdpi.com.
Comparative genomics can also offer insights into the evolution and function of the pathways that produce and are affected by 1-MNA. By comparing the genetic makeup of different organisms, scientists can predict the metabolic capabilities and regulatory networks related to nicotinamide metabolism nih.gov. This approach has been used to trace the distribution of different nicotinamide salvage systems across the tree of life, revealing instances of horizontal gene transfer nih.gov. Applying these tools to the NNMT/1-MNA axis could uncover novel regulatory mechanisms and functional roles in different species.
Exploration of Novel Therapeutic Strategy Development based on NNMT/1-MNA Axis
The enzyme NNMT, which catalyzes the formation of 1-MNA, has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, cancer, and autoimmune conditions researchgate.netnih.gov. Consequently, the development of novel therapeutic strategies centered on modulating the NNMT/1-MNA axis is a major area for future research.
Elevated NNMT expression is linked to metabolic syndrome, obesity, and type 2 diabetes nih.gov. Therefore, developing small molecule inhibitors of NNMT is a key research focus for treating these conditions nih.gov. Various types of inhibitors are being explored, including those that compete with its substrates (nicotinamide and S-adenosyl-methionine), bisubstrate inhibitors, and natural products researchgate.net. The therapeutic goal is to counteract the metabolic dysregulation caused by excess NNMT activity, thereby improving insulin (B600854) sensitivity and reducing lipid accumulation nih.gov.
In oncology, NNMT is also considered a promising target. Increased NNMT expression has been observed in various cancers and is associated with resistance to chemotherapy nih.gov. Inhibiting NNMT has been shown to lower 1-MNA concentrations in cancer cells and can increase their sensitivity to drugs like 5-fluorouracil (B62378) researchgate.netnih.gov. Future strategies may involve using NNMT inhibitors as standalone treatments or in combination with existing chemotherapies to overcome drug resistance nih.gov.
Conversely, enhancing the activity of the NNMT/1-MNA axis could be beneficial in other contexts. The protective effects of this pathway in hepatic ischemia-reperfusion injury suggest that NNMT activators or 1-MNA analogs could be used to protect organs during surgery and transplantation bioengineer.org. This opens up possibilities for developing therapies that bolster endogenous protective mechanisms bioengineer.org.
Q & A
Basic Research Questions
Q. What are the validated synthetic protocols for preparing 1-Methylnicotinamide-d4 (iodide) with high isotopic purity, and how can structural integrity be confirmed?
- Methodological Answer : Synthesis typically involves deuterium exchange or incorporation via catalytic deuteration of precursors. Isotopic purity (>98%) is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., comparing d-4 peak splitting patterns to non-deuterated analogs). Quantitative deuterium incorporation can be assessed via isotope ratio mass spectrometry (IRMS) . Structural confirmation requires FT-IR for functional groups and HPLC coupled with UV-vis detection to confirm iodide counterion retention .
Q. Which analytical techniques are optimal for characterizing 1-Methylnicotinamide-d4 (iodide) in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables quantification in plasma/tissue homogenates using deuterated internal standards for calibration.
- NMR Spectroscopy : Distinguishes deuterated vs. non-deuterated species via chemical shift disparities in and spectra.
- X-ray Crystallography : Resolves crystal structure for absolute configuration validation (critical for mechanistic studies).
- Elemental Analysis : Confirms iodide content via halogen-specific detection (e.g., ion chromatography) .
Advanced Research Questions
Q. How can researchers design pharmacokinetic (PK) studies using 1-Methylnicotinamide-d4 (iodide) to minimize isotopic interference in metabolic pathway analysis?
- Methodological Answer :
- Dose Optimization : Use tracer doses (≤1% of endogenous levels) to avoid perturbing natural metabolic fluxes.
- Isotope Dilution Assays : Pair with non-deuterated analogs to correct for matrix effects.
- Stable Isotope-Resolved Metabolomics (SIRM) : Track -labeling in downstream metabolites via LC-HRMS or GC-MS .
- Kinetic Modeling : Employ compartmental models to differentiate endogenous vs. exogenous contributions, referencing isotopic enrichment curves .
Q. What strategies resolve contradictions in reported biological activity data for 1-Methylnicotinamide-d4 (iodide) across in vitro and in vivo models?
- Methodological Answer :
- Meta-Analysis : Aggregate data using PRISMA guidelines, assessing study heterogeneity (e.g., species, dosing regimens, analytical methods).
- Critical Appraisal : Evaluate methodological rigor (e.g., blinding, sample size) per ’s criteria (reproducibility, peer review status).
- Mechanistic Follow-Up : Use knockout models or isotope tracing to validate hypothesized pathways. For example, discrepancies in NAD+ metabolism may arise from tissue-specific deuteration effects .
Q. How should researchers optimize experimental conditions for studying 1-Methylnicotinamide-d4 (iodide)’s role in redox signaling without confounding oxidative stress artifacts?
- Methodological Answer :
- Redox Buffering : Include antioxidants (e.g., N-acetylcysteine) in cell culture media to isolate compound-specific effects.
- Real-Time Monitoring : Use electron paramagnetic resonance (EPR) or fluorescent probes (e.g., roGFP) to track redox states dynamically.
- Control Experiments : Compare deuterated vs. non-deuterated analogs to differentiate isotopic vs. structural contributions .
Data Management and Reproducibility
Q. What are best practices for documenting and sharing spectral data (NMR, MS) of 1-Methylnicotinamide-d4 (iodide) to enhance reproducibility?
- Methodological Answer :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include instrument parameters (e.g., NMR field strength, LC gradient) and raw data files (e.g., .fid for NMR, .raw for MS).
- Public Repositories : Deposit data in NIST Chemistry WebBook or MetaboLights , using persistent identifiers (DOIs).
- Supplementary Materials : Provide peak assignment tables with δ/ppm values and coupling constants, referencing IUPAC guidelines .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
